Cas no 81253-53-4 (N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride)

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride is a chemically stable, high-purity compound primarily used in pharmaceutical and biochemical research. Its dihydrochloride salt form enhances solubility in aqueous solutions, facilitating its application in synthetic and medicinal chemistry. The molecule features a pyridine-4-carboxamide core linked to an aminoethyl group, making it a versatile intermediate for the development of bioactive compounds, particularly in kinase inhibitor and receptor-targeting studies. The hydrochloride salt ensures consistent reactivity and storage stability. Its well-defined structure and purity (>95% by HPLC) make it suitable for precise experimental applications, including structure-activity relationship (SAR) studies and drug discovery workflows.
N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride structure
81253-53-4 structure
Product Name:N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride
CAS No:81253-53-4
MF:C8H13Cl2N3O
MW:238.114319562912
MDL:MFCD08456825
CID:4656550
PubChem ID:20499334
Update Time:2025-10-30

N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(2-Aminoethyl)-4-pyridinecarboxamide 2HCl
    • N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride
    • MFCD08456825
    • AS-69454
    • N-(2-AMINOETHYL)ISONICOTINAMIDE DIHYDROCHLORIDE
    • SCHEMBL11196887
    • SY308046
    • F1909-1604
    • 81253-53-4
    • N-(2-aminoethyl)pyridine-4-carboxamide;dihydrochloride
    • AKOS015845952
    • W18966
    • N-(2-Aminoethyl)-4-pyridinecarboxamidedihydrochloride
    • N-(2-Amino-ethyl)-isonicotinamide dihydrochloride
    • MDL: MFCD08456825
    • Inchi: 1S/C8H11N3O.2ClH/c9-3-6-11-8(12)7-1-4-10-5-2-7;;/h1-2,4-5H,3,6,9H2,(H,11,12);2*1H
    • InChI Key: PXTBBSDHPDZYGD-UHFFFAOYSA-N
    • SMILES: C1N=CC=C(C(NCCN)=O)C=1.[H]Cl.[H]Cl

Computed Properties

  • Exact Mass: 237.0435674g/mol
  • Monoisotopic Mass: 237.0435674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68Ų

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Additional information on N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride

N-(2-Aminoethyl)Pyridine-4-Carboxamide Dihydrochloride: A Comprehensive Overview

The compound N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride (CAS No. 81253-53-4) is a notable chemical entity with significant applications in various fields, particularly in pharmaceuticals and organic synthesis. This compound has garnered attention due to its unique structural properties and potential biological activities. In this article, we will delve into the chemical structure, synthesis, applications, and recent advancements related to this compound.

N-(2-Aminoethyl)pyridine-4-carboxamide dihydrochloride is an organic compound characterized by its pyridine ring system, which serves as the core structure. The pyridine ring is a six-membered aromatic ring with one nitrogen atom, contributing to its stability and reactivity. The substituents on the pyridine ring include a carboxamide group at the 4-position and an aminoethyl group attached via an amide linkage. The presence of the aminoethyl group introduces additional functional diversity, making this compound versatile for various chemical transformations.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. The N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride structure has been explored for its potential as a building block in drug design. Researchers have demonstrated that this compound can serve as a precursor for synthesizing bioactive molecules with anti-inflammatory, antitumor, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited significant inhibitory effects on key enzymes involved in inflammatory pathways.

The synthesis of N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride involves a multi-step process that typically begins with the preparation of pyridine-4-carboxylic acid. This intermediate is then converted into its amide form through reaction with 2-aminoethanol in the presence of coupling agents like carbonyl diimides. The final step involves protonation to form the dihydrochloride salt, which enhances solubility and stability for subsequent applications.

In terms of applications, N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride has found utility in peptide synthesis due to its amide functionality. It serves as a valuable reagent for constructing peptide bonds under mild conditions, making it a preferred choice in solid-phase synthesis techniques. Additionally, this compound has been employed in the development of fluorescent probes for bioimaging applications. A 2023 paper in *Chemical Communications* described how this compound can be modified to create near-infrared fluorescent agents for tracking cellular processes.

Another emerging application of N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride lies in its use as a chiral auxiliary in asymmetric synthesis. By incorporating chiral centers into its structure, researchers have demonstrated its ability to induce enantioselectivity in key organic reactions. This advancement holds promise for the production of chiral drugs with high optical purity.

From an environmental perspective, there is growing interest in understanding the degradation pathways of N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride and its impact on ecosystems. Recent research has focused on evaluating its biodegradability under aerobic and anaerobic conditions. Findings from a 2023 study published in *Environmental Science & Technology* suggest that this compound undergoes rapid microbial degradation under aerobic conditions, minimizing its ecological footprint.

In conclusion, N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride (CAS No. 81253-53-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern chemistry and biology.

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